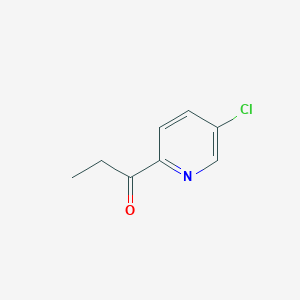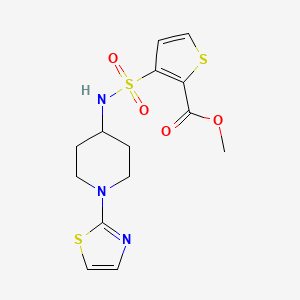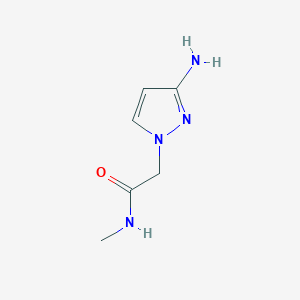
1-(5-Chloropyridin-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Chloropyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C8H8ClNO . It’s used for research purposes and is not intended for human use.
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, enhancing our understanding of stereochemistry, isomerism, hybridization, and orbitals .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 169.60822 , and its molecular formula, which is C8H8ClNO . Other properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Anticancer Activity and Apoptosis Induction
Research has identified compounds related to 1-(5-Chloropyridin-2-yl)propan-1-one as potential anticancer agents through apoptosis induction. For instance, a study discovered a novel apoptosis inducer, showcasing activity against breast and colorectal cancer cell lines. This compound, upon modification to include a pyridyl group, has demonstrated in vivo activity in a tumor model, indicating its potential as an anticancer agent. The identification of the molecular target, TIP47 (an IGF II receptor binding protein), underscores the utility of cell-based chemical genetics approaches in discovering apoptosis inducers that could serve as anticancer agents (Zhang et al., 2005).
Molecular Structure and Docking Studies
A study on the molecular structure, spectroscopic, and quantum chemical properties of a compound closely related to this compound has extended our understanding of its stability and activity. The research also explored its antimicrobial activity and conducted docking simulation, highlighting its potential in medicinal applications (Sivakumar et al., 2021).
Synthetic Chemistry Applications
The catalytic synthesis and functional rearrangement of compounds related to this compound demonstrate its versatility in synthetic chemistry. For example, research has outlined a facile four-component tandem protocol for synthesizing novel compounds, highlighting the method's efficiency and environmental friendliness (Devi & Perumal, 2007). Another study detailed the synthesis of derivatives acting as nicotinic receptor probes, further showcasing the chemical's utility in neuroscience research (Zhang et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazoline derivatives synthesized using this compound have been evaluated for their anti-inflammatory and antibacterial activities. These studies indicate that the compounds exhibit significant activity, underscoring their potential as pharmaceutical agents (Ravula et al., 2016).
Molecular Docking and Anticancer Research
Further research into derivatives of this compound has explored their anticancer and antimicrobial potentials through molecular docking studies. These studies have shown promising results against cancer cell lines and pathogenic strains, adding to the compound's value in drug development (Katariya et al., 2021).
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRFRMYIKJOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)
methanone](/img/structure/B2966947.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)


![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)
